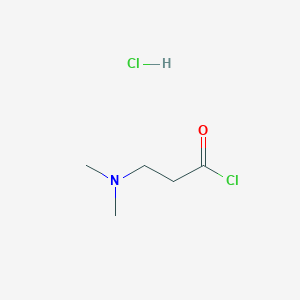
N,N-DimethylaminopropylchlorodeHcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-DimethylaminopropylchlorodeHcl, also known as DMAPC, is an organic compound that has a wide range of applications in organic chemistry and biochemistry. DMAPC is a versatile reagent that has been used for decades in the synthesis of organic compounds, and has recently been utilized in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Nitrosamines in Water Technology
Nitrosamines, particularly N-nitrosodimethylamine (NDMA), have been extensively studied for their occurrence in water, their formation mechanisms, and removal methods. NDMA is a significant concern due to its presence as a disinfection by-product in chloraminated water, posing a higher health risk than chlorinated by-products. Research into the mechanisms of nitrosamine formation, especially NDMA, involves reactions with dimethylamine, suggesting a critical need for understanding and mitigating their formation in water treatment processes (Nawrocki & Andrzejewski, 2011).
Microfluidic Devices for Biological Studies
Microfluidic systems using poly(dimethylsiloxane) (PDMS) have revolutionized miniaturized biological studies. PDMS-based devices have been applied in various biological procedures, including immunoassays, protein and DNA separation, cell sorting, and large-scale screening, underscoring the material's adaptability and efficiency in biological research (Sia & Whitesides, 2003).
Dimethyl Ether as an Alternative Fuel
Dimethyl ether (DME) is explored as an eco-friendly alternative to conventional diesel fuel for compression ignition engines, highlighting its low NOx, HC, CO, and particularly low PM emissions due to its oxygen-rich molecular structure. This research underscores DME's potential for reducing environmental impact and improving energy security in automotive applications (Park & Lee, 2014).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands, such as N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiazole (11C-PIB), has provided critical insights into Alzheimer's disease by enabling the measurement of amyloid plaques in vivo. This technique has facilitated early detection and the evaluation of anti-amyloid therapies, contributing significantly to Alzheimer's research and patient care (Nordberg, 2007).
Electrosynthesis from CO2 Using Ionic Liquids
Research into using ionic liquids for the electrochemical valorization of CO2 into valuable compounds, such as dimethyl carbonate, has highlighted innovative strategies for recycling CO2. This approach not only addresses environmental concerns but also offers a method for storing electricity from renewable sources, showcasing the versatility of ionic liquids in green chemistry (Alvarez-Guerra et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(dimethylamino)propanoyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO.ClH/c1-7(2)4-3-5(6)8;/h3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXGAXBFSROVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-DimethylaminopropylchlorodeHcl | |
CAS RN |
90801-02-8 |
Source


|
| Record name | 3-(dimethylamino)propanoyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-butyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2895177.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2895179.png)

![2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B2895186.png)
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2895187.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2895189.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2895192.png)
![9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2895194.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}propanamide](/img/structure/B2895198.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2895199.png)